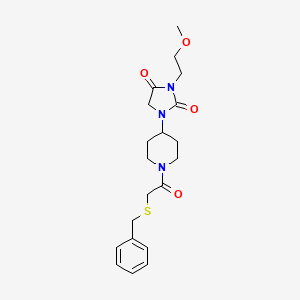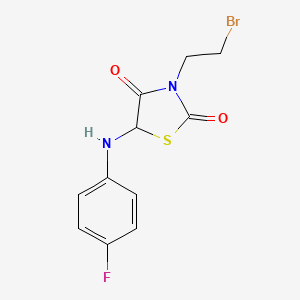![molecular formula C18H16BrN7O2S B3016821 4-[({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1115960-47-8](/img/structure/B3016821.png)
4-[({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-[({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine" is a complex molecule that appears to be related to a class of central nervous system agents. The structure suggests the presence of a piperazine ring, which is a common feature in molecules that interact with various neurotransmitter receptors, such as serotonin (5-HT) receptors.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, a set of 4-alkyl-1-(o-methoxyphenyl)piperazines containing a terminal benzotriazole fragment were synthesized, indicating that the benzotriazole moiety contributes to the affinity for 5-HT1A and 5-HT2 receptors . Another study prepared a series of p-alkylbenzamido derivatives of piperazines, which showed high binding affinity to 5-HT1A receptors, suggesting that the size of the substitution groups on the benzamido group affects the receptor affinity . These studies provide insights into the synthetic routes that could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound includes a piperazine ring, which is known to interact with 5-HT1A receptors. The presence of a 2-methoxyphenyl group is a common feature in ligands with high affinity for these receptors . The pyridazine and benzoxazine moieties in the compound may contribute to its binding properties and overall biological activity, although specific studies on this exact structure are not provided in the data.
Chemical Reactions Analysis
The reactivity of similar compounds has been studied, with 6-bromomethylpyrazin-2(1H)-ones being converted into various derivatives, including piperazine-2,5-diones and pyrazin-2(1H)-ones, by reaction with methoxide and other nucleophiles . This suggests that the compound may also undergo reactions with nucleophiles, potentially leading to a variety of derivatives with different biological activities.
Physical and Chemical Properties Analysis
While the provided data does not include specific physical and chemical properties of the compound, the structural features such as the piperazine ring and methoxyphenyl group suggest it would have properties typical of aromatic heterocyclic compounds. These might include moderate to high solubility in organic solvents, potential for hydrogen bonding, and the ability to interact with biological targets such as neurotransmitter receptors .
Relevant Case Studies
One of the related compounds, a 2-methoxyphenyl substituted 2-piperazinylmethylimidazopyridine, was found to be a potent and selective D4 dopamine receptor partial agonist, which induced penile erection in vivo in rats . This indicates that compounds with similar structural features may have significant biological effects and potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of related compounds, including 1,2,4-triazole derivatives and pyridazinone-based derivatives, has been extensively studied. These compounds are synthesized through various chemical reactions involving ester ethoxycarbonylhydrazones with primary amines or by treating hydrazinylpyridazine with different reagents. These processes often yield compounds with potential biological activities, highlighting the chemical versatility and synthetic accessibility of this class of compounds (Bektaş et al., 2010).
Biological Activities and Potential Therapeutic Uses
Anticonvulsant Activity
Several derivatives of related chemical structures have been synthesized and evaluated for their anticonvulsant activity in various animal models. These studies have identified compounds with significant protective effects in models of epilepsy, suggesting potential therapeutic applications for seizure disorders. The detailed structure-activity relationship analyses have helped in identifying key chemical features responsible for anticonvulsant activity, guiding the development of more effective and selective therapeutic agents (Obniska et al., 2015).
Propriétés
IUPAC Name |
N-(3-bromophenyl)-2-(5-oxo-11-pyrrolidin-1-yl-12-thia-3,4,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN7O2S/c19-11-4-3-5-12(8-11)21-13(27)9-26-18(28)25-10-20-15-14(16(25)23-26)29-17(22-15)24-6-1-2-7-24/h3-5,8,10H,1-2,6-7,9H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLDOIWTTWPUTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C4=NN(C(=O)N4C=N3)CC(=O)NC5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methylisoxazol-3-yl)-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B3016739.png)

![N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B3016747.png)
![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B3016748.png)

![4-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3016750.png)
![(1R,2S,3S,4R,4aS,8aS)-4-[(1E,3E)-5-hydroxy-3-methylpenta-1,3-dienyl]-3,4a,8,8-tetramethyl-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,2,3-triol](/img/structure/B3016751.png)

![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3016755.png)


![ethyl 1-(4-chlorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B3016759.png)

![3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3016761.png)